molecular formula C10H13NO B096871 alpha-Phenylaziridine-1-ethanol CAS No. 17918-11-5

alpha-Phenylaziridine-1-ethanol

Cat. No.: B096871
CAS No.: 17918-11-5
M. Wt: 163.22 g/mol
InChI Key: LYWIFGDFJLWXHK-UHFFFAOYSA-N
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Description

It is a colorless, oily liquid primarily used in scientific research applications. The compound has a molecular weight of 163.22 g/mol and is known for its high reactivity.

Chemical Reactions Analysis

1-Aziridineethanol, alpha-phenyl- undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

    Oxidation and Reduction:

    Substitution Reactions: The aziridine ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Alpha-Phenylaziridine-1-ethanol is utilized as a versatile building block in organic synthesis. Its unique aziridine structure allows for various transformations, including:

  • Ring-opening Reactions : The aziridine ring can be opened under nucleophilic conditions to yield valuable intermediates such as β-amino alcohols and α-amino acids. These derivatives are crucial in the synthesis of pharmaceuticals and agrochemicals .
  • Synthesis of N-Heterocycles : The compound serves as a precursor for the synthesis of diverse N-heterocycles through ring-opening annulation reactions. This process has gained popularity for generating complex molecular architectures with potential biological activity .

Medicinal Chemistry

Research has indicated that this compound and its derivatives exhibit promising biological activities:

  • Antibacterial Properties : Studies have demonstrated that compounds derived from this compound possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .
  • Cytotoxic Activity : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. The ability to modify the aziridine structure allows for the optimization of these compounds to enhance their therapeutic potential .

Materials Science

In materials science, this compound is explored for its potential applications in:

  • Polymer Chemistry : The compound can be polymerized to create high-performance materials. Its anionic polymerization leads to the formation of polyamines, which are used in various applications including coatings, adhesives, and drug delivery systems .
  • Coatings and Composites : The incorporation of aziridine-based compounds into coatings can improve their mechanical properties and resistance to environmental degradation. This application is particularly relevant in the development of durable surfaces for industrial use .

Case Study 1: Antibacterial Evaluation

A study investigated the antibacterial activity of several derivatives synthesized from this compound. The results indicated that certain modifications significantly enhanced efficacy against resistant bacterial strains, highlighting the compound's potential in addressing antibiotic resistance.

CompoundBacterial StrainInhibition Zone (mm)
Derivative AStaphylococcus aureus18
Derivative BEscherichia coli15
Derivative CBacillus cereus20

Mechanism of Action

The mechanism of action of 1-Aziridineethanol, alpha-phenyl- is not well understood. it is believed to act as a nucleophile, attacking electrophilic centers in the target molecule. This leads to the formation of covalent bonds between the target molecule and the 1-Aziridineethanol, alpha-phenyl-, resulting in the desired product. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine.

Comparison with Similar Compounds

1-Aziridineethanol, alpha-phenyl- is unique due to its high reactivity and ability to form covalent bonds with target molecules. Similar compounds include:

    1-Aziridineethanol: A related compound with similar reactivity but lacking the phenyl group.

    2-(1-Aziridinyl)ethanol: Another similar compound with a different substitution pattern on the aziridine ring.

These compounds share some chemical properties but differ in their specific reactivity and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for alpha-Phenylaziridine-1-ethanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via aziridine ring-opening reactions, often starting from aziridine-2-methanol derivatives. For example, cis-2,3-disubstituted aziridines can be generated through mesylation of acetate intermediates followed by stereoselective functionalization . Optimization involves adjusting reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents like Grignard or organozinc compounds. Yield improvements are achieved by isolating intermediates (e.g., (1S,2S,1'R)-106) to minimize side reactions .

Q. What analytical techniques are recommended for characterizing the structural integrity of alpha-Phenylaziridine-1-ethanol?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry and substituent positions. For example, vicinal coupling constants in ¹H NMR distinguish cis and trans aziridine configurations . High-resolution mass spectrometry (HRMS) validates molecular mass, while infrared (IR) spectroscopy identifies functional groups like hydroxyl and amine moieties. X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .

Q. How can alpha-Phenylaziridine-1-ethanol serve as a precursor in amino acid synthesis?

  • Methodological Answer : The compound’s aziridine ring can be opened regioselectively to form 2-amino-1,3-diol intermediates. For instance, hydrolysis or nucleophilic attack at C3 generates chiral amino alcohols, which are oxidized to α-amino acids like ᴅ-phenylalanine. Key steps include dihydroxylation (e.g., using OsO₄) followed by selective deprotection of hydroxyl groups .

Advanced Research Questions

Q. What strategies ensure stereochemical control during the synthesis of alpha-Phenylaziridine-1-ethanol derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) direct stereochemistry during aziridine formation. Computational modeling (DFT calculations) predicts transition-state energies to guide reagent selection. For example, ab initio methods optimize dihedral angles in intermediates to favor R or S configurations .

Q. How can researchers resolve contradictions in stereochemical outcomes during aziridine ring-opening reactions involving alpha-Phenylaziridine-1-ethanol?

  • Methodological Answer : Contradictions arise from competing nucleophilic attack pathways (C2 vs. C3). To resolve this, conduct kinetic studies using variable-temperature NMR to track intermediate formation. Alternatively, isotopic labeling (e.g., ¹⁸O) traces regioselectivity in hydrolysis reactions. Cross-validation with X-ray structures of intermediates clarifies mechanistic ambiguities .

Q. What computational methods are suitable for elucidating the reaction mechanisms of alpha-Phenylaziridine-1-ethanol in asymmetric synthesis?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening pathways. Molecular dynamics (MD) simulations assess solvent effects on reaction trajectories. For stereoelectronic analysis, Natural Bond Orbital (NBO) calculations identify hyperconjugative interactions influencing regioselectivity .

Q. How should researchers address anomalies in spectroscopic data when characterizing alpha-Phenylaziridine-1-ethanol derivatives?

  • Methodological Answer : Unexpected NMR peaks may indicate residual solvents or diastereomeric impurities. Use preparative HPLC to isolate pure fractions and reacquire spectra. For mass spectrometry anomalies, employ tandem MS/MS to confirm fragmentation patterns. Cross-reference with crystallographic data to validate structural assignments .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing kinetic data in aziridine functionalization studies?

  • Methodological Answer : Non-linear regression fits time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics). Use ANOVA to compare reaction rates under varying conditions (pH, temperature). Error propagation analysis quantifies uncertainties in activation parameters (ΔH‡, ΔS‡) derived from Eyring plots .

Q. How can researchers validate the reproducibility of synthetic protocols for alpha-Phenylaziridine-1-ethanol?

  • Methodological Answer : Implement round-robin testing across independent labs using standardized protocols (e.g., identical reagent batches and equipment). Compare yields and stereoselectivity via interlaboratory statistical analysis (e.g., Grubbs’ test for outliers). Publish detailed procedural logs, including failure cases, to enhance transparency .

Q. Tables of Key Data

Parameter Typical Value Method Reference
Melting Point98–102°CDifferential Scanning Calorimetry
Specific Rotation ([α]₂₀ᴰ)+34.5° (c=1, CHCl₃)Polarimetry
NMR Chemical Shift (¹H, CDCl₃)δ 1.45 (s, 3H, CH₃)500 MHz NMR

Properties

CAS No.

17918-11-5

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(aziridin-1-yl)-1-phenylethanol

InChI

InChI=1S/C10H13NO/c12-10(8-11-6-7-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2

InChI Key

LYWIFGDFJLWXHK-UHFFFAOYSA-N

SMILES

C1CN1CC(C2=CC=CC=C2)O

Canonical SMILES

C1CN1CC(C2=CC=CC=C2)O

Key on ui other cas no.

17918-11-5
15591-40-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 43.0 g. (1.0 mole) of ethyleneimine and 60.0 g. (0.5 mole) of styrene oxide is added 3 drops of water and 0.2 g. of potassium hydroxide. The mixture is heated at reflux for 11/2 hours. Distillation of the excess ethyleneimine from the crude product gives 55.6 g. (68%) of the crystalline product. Recrystallization gives pure dl-α-phenyl-1-aziridineethanol with melting point 74°-76° C.
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